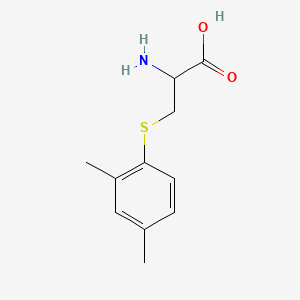
S-(2,4-Dimethylbenzene)-D,L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,4-Dimethylbenzene)-D,L-cysteine: is an organic compound that features a cysteine molecule bonded to a 2,4-dimethylbenzene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethylbenzene)-D,L-cysteine typically involves the reaction of cysteine with 2,4-dimethylbenzene derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of a 2,4-dimethylbenzene derivative, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,4-Dimethylbenzene)-D,L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2,4-Dimethylbenzene)-D,L-cysteine is used as a building block in organic synthesis, particularly in the creation of more complex molecules for research and industrial applications .
Biology: In biological research, this compound can be used to study protein interactions and enzyme functions due to its cysteine moiety, which is known to play a crucial role in protein structure and function .
Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Wirkmechanismus
The mechanism by which S-(2,4-Dimethylbenzene)-D,L-cysteine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cysteine moiety can form disulfide bonds, influencing protein structure and function. Additionally, the benzene ring can participate in hydrophobic interactions, further affecting molecular pathways .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-(2,4-dimethylbenzene)cysteine-d3: A similar compound with an acetyl group attached to the cysteine moiety.
2,4-Dimethylbenzenesulfonyl chloride: Another derivative of 2,4-dimethylbenzene used in various chemical reactions.
Eigenschaften
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQFHPIZQSJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
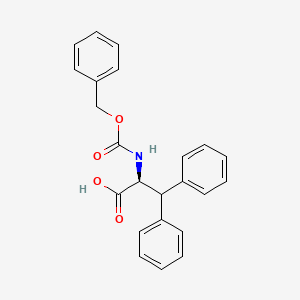

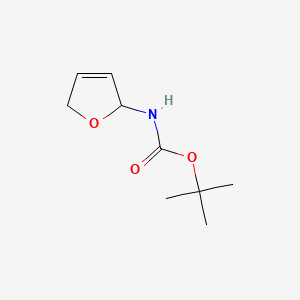
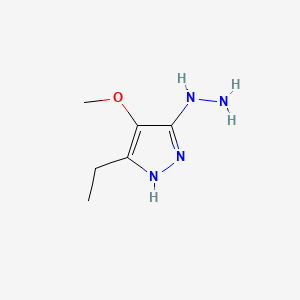

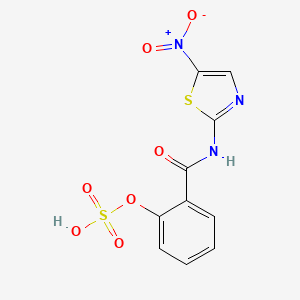
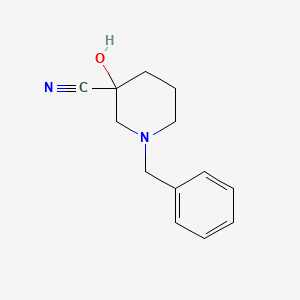
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

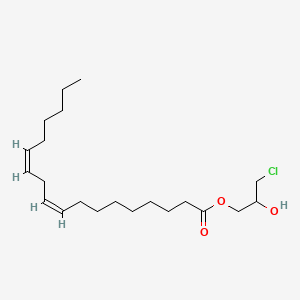
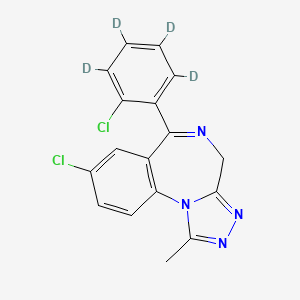
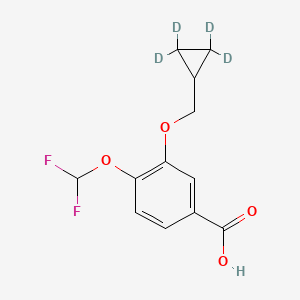
![(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one](/img/structure/B587922.png)
